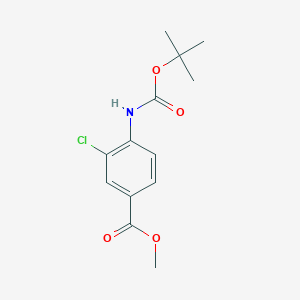
Methyl 2-amino-6-methylisonicotinate
Vue d'ensemble
Description
“Methyl 2-amino-6-methylisonicotinate” is a chemical compound with the molecular formula C8H10N2O2 . It is stored in a dark place, sealed in dry conditions, and kept at 2-8°C .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a methyl group, an amino group, and an isonicotinate group . The exact linear structure formula is not provided in the search results .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 166.18 . The boiling point and linear structure formula are not provided in the search results .Applications De Recherche Scientifique
Microbial Metabolism
Research has shown that certain bacteria, such as Achromobacter D, can metabolize pyridinium compounds like N-methylisonicotinic acid, producing CO2, methylamine, succinate, and formate as end-products. This metabolic process involves the cleavage of the heterocyclic ring between C-2 and C-3 (Wright & Cain, 1972).
Photodegradation Product of Paraquat
N-Methylisonicotinate, which is chemically related to methyl 2-amino-6-methylisonicotinate, is a photodegradation product of the herbicide Paraquat. Bacteria capable of oxidizing this compound have been identified, highlighting its potential environmental impact and the biological processes involved in its breakdown (Orpin, Knight, & Evans, 1972).
Structural and Chemical Analysis
Studies have been conducted on related compounds, such as bis(1-methylisonicotinate) hydrochloride monohydrate, to analyze their crystal structures and hydrogen bonding. Such research is essential in understanding the physical and chemical properties of these types of compounds (Szafran, Katrusiak, & Dega-Szafran, 2006).
Photoredox Photoinitiating Systems
2-Amino-4-methyl-6-phenyl-benzene-1,3-dicarbonitrile derivatives, closely related to this compound, have been proposed as photosensitizers in photoredox photoinitiating systems for 3D printing processes. These compounds demonstrate the potential use of similar substances in industrial applications (Tomal, Pilch, Chachaj-Brekiesz, & Ortyl, 2019).
Safety and Hazards
“Methyl 2-amino-6-methylisonicotinate” has a signal word of “Warning” and is associated with hazard statements H302, H315, H319, and H335 . These hazard statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
methyl 2-amino-6-methylpyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-3-6(8(11)12-2)4-7(9)10-5/h3-4H,1-2H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFVJWCKNWSTCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)N)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90697605 | |
| Record name | Methyl 2-amino-6-methylpyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1029128-50-4 | |
| Record name | Methyl 2-amino-6-methylpyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Cyclopropyl-3-phenyl-[1,2,4]oxadiazole](/img/structure/B6322852.png)



![Ethyl 3-{[(2-methoxyphenyl)methyl]amino}propanoate](/img/structure/B6322885.png)





![1,1,1-Trifluoro-N-methyl-N-[(trifluoromethyl)sulfonyl]methanesulfonamide, 90%](/img/structure/B6322956.png)


